Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate
Overview
Description
- Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate is a chemical compound used in scientific research.
- It possesses diverse applications, such as drug discovery, organic synthesis, and material science.
Synthesis Analysis
- Unfortunately, specific details about the synthesis of this compound are not readily available in the provided information.
Molecular Structure Analysis
- The molecular formula is C9H8N2S.ClH.H2O .
- The molecular weight is approximately 230.72 g/mol .
- The IUPAC name is 1-benzothiophene-3-carboximidamide hydrochloride hydrate .
Chemical Reactions Analysis
- No specific chemical reactions are mentioned in the available data.
Physical And Chemical Properties Analysis
- Boiling point : Approximately 230°C .
- Safety Information : It is classified as a warning substance with hazard statements related to eye and respiratory irritation.
Scientific Research Applications
Heterocyclic Synthesis
Benzo[b]thiophene derivatives, such as Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate, have been used in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates derived from Benzo[b]thiophen-2-yl-hydrazonoesters show potential in yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Pharmacological Properties
Benzo[b]thiophene compounds exhibit a wide spectrum of pharmacological properties, making them valuable in synthetic medicinal chemistry. New derivatives, such as thiadiazoles, oxadiazoles, and pyrazoles, have been synthesized from Benzo[b]thiophene and shown potential for antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).
Cholinesterase Inhibitors
Studies on thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, a category including Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate, have shown these compounds to be effective inhibitors of cholinesterases, enzymes that break down neurotransmitters. This makes them potentially useful in treating diseases like Alzheimer's (Kausar et al., 2021).
Tubulin Binding Agents
Benzo[b]thiophene derivatives have been explored for their potential as tubulin binding agents. The synthesis of 2,3-disubstituted benzo[b]thiophenes using palladium-mediated coupling has been applied in creating novel agents that interact with tubulin, a protein essential for cell division (Flynn et al., 2001).
Urokinase Inhibitors
Research has shown that certain 4-substituted benzo[b]thiophene-2-carboxamidines, structurally related to Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate, are potent and selective inhibitors of urokinase-type plasminogen activator (uPA), a molecule involved in cell migration and invasion in cancer (Bridges et al., 1993).
Antimicrobial Agents
Benzo[b]thiophene acylhydrazones, derived from compounds like Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate, have been evaluated as antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus. These compounds have shown promise in combating resistant bacterial strains (Barbier et al., 2022).
Safety And Hazards
- Pictograms: GHS07 (Warning).
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Future Directions
- Further research is needed to explore its potential applications and mechanisms of action.
For more detailed information, you can refer to the source. Please note that this analysis is based on the available data, and additional research may be required for a more comprehensive understanding. 🌟
properties
IUPAC Name |
1-benzothiophene-3-carboximidamide;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH.H2O/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;;/h1-5H,(H3,10,11);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDNRDYUSJNDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=N)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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